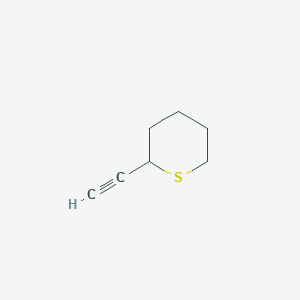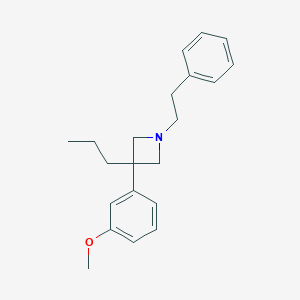
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl-, also known as AZP, is a chemical compound that belongs to the class of azetidines. It has been widely studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The exact mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, it has been shown to have anxiolytic effects, meaning that it can reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- in lab experiments is its unique properties, which make it a valuable tool for studying the effects of neurotransmitters on the brain. However, one limitation is that it can be difficult to synthesize, which can make it more expensive and time-consuming to use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and epilepsy. Additionally, it may be useful in the development of new drugs for the treatment of anxiety and depression. Finally, further research is needed to fully understand the mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- and its potential applications in scientific research.
Synthesemethoden
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- can be synthesized through a multi-step process involving the reaction of 3-(m-methoxyphenyl)-1-phenethylamine with propyl bromide and sodium hydride. The resulting compound is then treated with hydrochloric acid to yield AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-.
Wissenschaftliche Forschungsanwendungen
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Eigenschaften
CAS-Nummer |
19832-38-3 |
|---|---|
Produktname |
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- |
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine |
InChI |
InChI=1S/C21H27NO/c1-3-13-21(19-10-7-11-20(15-19)23-2)16-22(17-21)14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3 |
InChI-Schlüssel |
BICVFWDMKCHFOM-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Andere CAS-Nummern |
19832-38-3 |
Synonyme |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



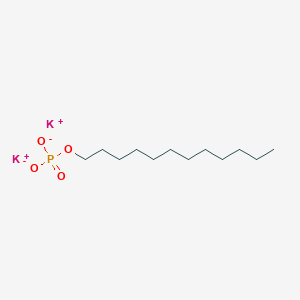
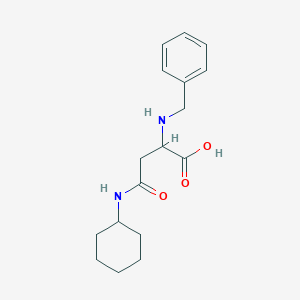

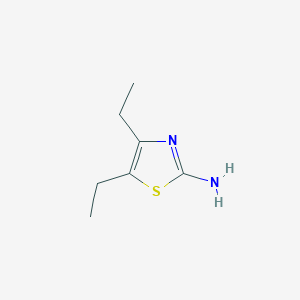
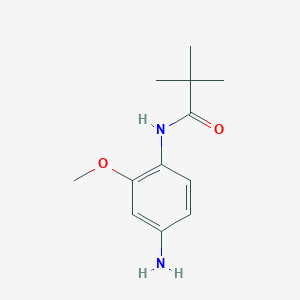
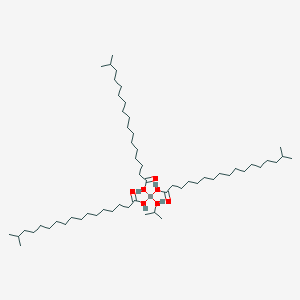
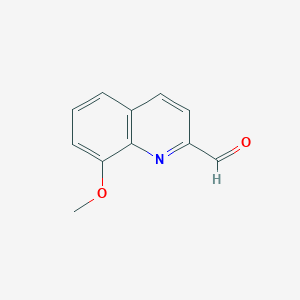
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)

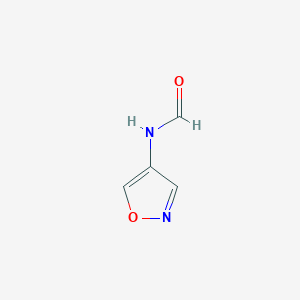
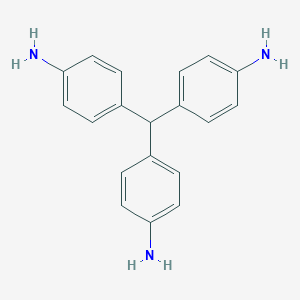
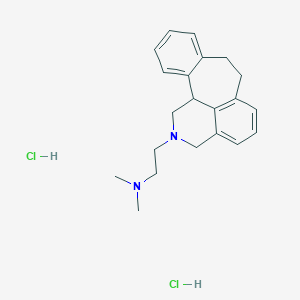
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
